3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea
Description
This thiourea derivative features a complex structure with three distinct moieties:
- 2-Methylindole group: A heteroaromatic system with a methyl substituent at the 2-position, often associated with hydrophobic interactions in biological systems.
- Pyridin-3-ylmethyl group: A nitrogen-containing aromatic substituent that may enhance solubility and participate in π-π stacking or protonation-dependent binding.
The thiourea (-NH-CS-NH-) core enables hydrogen-bond donor/acceptor interactions, making it relevant for targeting enzymes or receptors requiring such molecular recognition .
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2S/c1-18-21(22-8-4-5-9-23(22)28-18)12-14-30(17-19-7-6-13-27-16-19)26(33)29-24-15-20(31-2)10-11-25(24)32-3/h4-11,13,15-16,28H,12,14,17H2,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECCZADXVNKJTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN(CC3=CN=CC=C3)C(=S)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea is a member of the thiourea family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure and Synthesis
The chemical structure of the compound can be broken down as follows:
- 2,5-Dimethoxyphenyl group : This moiety is known for its role in enhancing lipophilicity and biological activity.
- Indole derivative : The presence of the indole structure contributes to various pharmacological effects.
- Pyridine ring : This component may enhance receptor binding affinity and selectivity.
The synthesis typically involves the reaction of isothiocyanates with amines, followed by purification through crystallization or chromatography.
Anticancer Activity
Thiourea derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting various cancer cell lines.
Key Findings:
- IC50 Values : Studies indicate that the compound exhibits IC50 values ranging from 3 to 20 µM against different cancer cell lines, including breast and pancreatic cancers .
- Mechanism of Action : It is believed that this compound induces apoptosis through the activation of caspases and inhibition of angiogenesis pathways .
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria.
Research Insights:
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound range from 8 to 16 µg/mL against various pathogens .
- Comparative Efficacy : In comparative studies, it has shown greater efficacy than standard antimicrobial agents like pefloxacin .
Antioxidant Activity
The antioxidant potential of thiourea derivatives is another area of interest.
Experimental Results:
- The compound exhibited strong reducing potential in DPPH and ABTS assays, with IC50 values indicating effective free radical scavenging capabilities .
Study 1: Anticancer Efficacy
A recent study evaluated the effects of the compound on human leukemia cell lines. Results showed a significant reduction in cell viability, with an IC50 value of 1.5 µM. Flow cytometry analysis revealed that the compound triggered apoptosis through mitochondrial pathways .
Study 2: Antimicrobial Assessment
Another study focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated potent inhibitory effects, suggesting its potential as a therapeutic agent against bacterial infections .
Data Summary
Scientific Research Applications
Structural Features
The compound features several key moieties:
- 2,5-Dimethoxyphenyl Group : Enhances lipophilicity and biological activity.
- Indole Derivative : Contributes to various pharmacological effects.
- Pyridine Ring : May enhance receptor binding affinity and selectivity.
Anticancer Applications
Research indicates that thiourea derivatives, including this compound, exhibit significant anticancer properties.
Key Findings
- IC50 Values : The compound demonstrates IC50 values ranging from 3 to 20 µM against various cancer cell lines such as breast and pancreatic cancers.
- Mechanism of Action : It is believed to induce apoptosis through caspase activation and inhibition of angiogenesis pathways.
Case Study 1: Human Leukemia Cell Lines
A study evaluated the compound's effects on human leukemia cells, revealing a significant reduction in cell viability with an IC50 value of 1.5 µM. Flow cytometry analysis indicated that the compound triggers apoptosis via mitochondrial pathways.
Antimicrobial Properties
The compound has shown considerable antimicrobial activity against both gram-positive and gram-negative bacteria.
Research Insights
- Minimum Inhibitory Concentration (MIC) : MIC values range from 8 to 16 µg/mL against various pathogens.
- Comparative Efficacy : In studies, it has demonstrated greater efficacy than standard antimicrobial agents like pefloxacin.
Case Study 2: Antimicrobial Assessment
A focused study on Staphylococcus aureus and Escherichia coli showed potent inhibitory effects, suggesting its potential as a therapeutic agent for bacterial infections.
Antioxidant Activity
The antioxidant potential of this compound is noteworthy.
Experimental Results
The compound exhibited strong reducing potential in DPPH and ABTS assays, with IC50 values indicating effective free radical scavenging capabilities.
Summary of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differences are summarized below:
Physicochemical and Functional Analysis
- Target vs. Analog: The 2,5-dimethoxyphenyl group in the target introduces polarity (vs. However, methoxy groups may increase susceptibility to oxidative metabolism compared to methyl groups. The absence of a 5-methoxy on the indole in the target reduces steric bulk, possibly enhancing binding flexibility .
- Target vs. Compound: The trifluoromethyl groups in ’s compound enhance lipophilicity and metabolic stability, whereas the target’s dimethoxy groups balance polarity and hydrophobicity. The pyridine in the target could confer pH-dependent solubility (ionization at acidic pH), unlike ’s non-ionizable triazole and cyclohexyl groups .
Research Findings and Discussion
Substituent-Driven Property Trends
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea, and what critical reaction conditions must be optimized?
- Methodology :
-
Step 1 : React 2-(2-methyl-1H-indol-3-yl)ethylamine with an isothiocyanate derivative (e.g., 3-(2,5-dimethoxyphenyl) isothiocyanate) in anhydrous dichloromethane or tetrahydrofuran under nitrogen atmosphere .
-
Step 2 : Introduce the pyridin-3-ylmethyl group via alkylation using a brominated pyridine derivative. Reaction conditions (temperature: 40–60°C; pH: 7–8) must be tightly controlled to avoid side reactions .
-
Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95% purity threshold) .
- Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DCM/THF | Prevents hydrolysis |
| Temperature | 50–60°C | Accelerates kinetics |
| pH | 7.5–8.0 | Minimizes byproducts |
Q. Which analytical techniques are most reliable for characterizing this thiourea derivative, and how are structural ambiguities resolved?
- Primary Techniques :
- NMR Spectroscopy : 1H and 13C NMR confirm the presence of indole NH (~10–12 ppm), thiourea protons (~7–8 ppm), and methoxy groups (~3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z 492.2) .
- Ambiguity Resolution :
- Use 2D NMR (COSY, HSQC) to differentiate overlapping signals from the pyridinylmethyl and indole groups .
- Compare experimental data with computational models (e.g., density functional theory (DFT)-predicted NMR shifts) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions, and what degradation pathways are most likely?
- Experimental Design :
- Stability Assay : Incubate the compound in buffers mimicking physiological pH (e.g., pH 2.0, 7.4, 9.0) at 37°C. Sample aliquots at 0, 24, 48, and 72 hours .
- Analysis : Use HPLC to quantify degradation products. Likely pathways include:
- Thiourea hydrolysis to urea derivatives (retention time shift in HPLC).
- Oxidative degradation of indole or pyridine moieties (monitor via LC-MS/MS) .
- Mitigation Strategies :
- Introduce steric hindrance (e.g., methyl groups on the indole ring) to slow hydrolysis .
Q. What strategies are effective for resolving contradictions in reported bioactivity data (e.g., conflicting IC50 values in cancer cell lines)?
- Root Causes :
- Assay Variability : Differences in cell culture conditions (e.g., serum concentration, passage number).
- Solubility Issues : Poor aqueous solubility leading to inconsistent dosing .
- Resolution Workflow :
Standardize assay protocols (e.g., use identical cell lines and media).
Pre-solubilize the compound in DMSO (≤0.1% final concentration) and validate via dynamic light scattering (DLS) .
Cross-validate results with orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) .
Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets, and what are their limitations?
- Methodology :
- Target Selection : Prioritize receptors with known affinity for thioureas (e.g., tyrosine kinases, serotonin receptors) .
- Docking Workflow :
- Prepare the compound’s 3D structure using software like AutoDock Vina.
- Validate docking poses with molecular dynamics simulations (e.g., 100 ns trajectories) .
- Limitations :
- False Positives : Overestimation of binding affinity due to rigid receptor models.
- Solvent Effects : Explicit solvent molecules are often omitted, affecting accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
